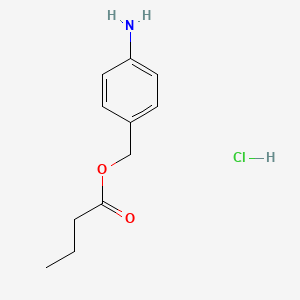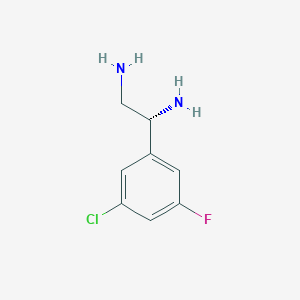
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral properties . This particular compound has a unique structure that combines a fluorophenyl group with a dihydrofuran ring and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves several steps. One common method includes the amidation reaction, where the fluorophenyl group is introduced to the benzenesulfonamide moiety . The reaction conditions typically involve the use of reagents such as acetic acid and various catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous flow processes to achieve high efficiency .
Analyse Des Réactions Chimiques
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound’s unique structure allows it to interact with various cellular pathways, contributing to its antitumor and antidiabetic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide include:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the benzenesulfonamide moiety but differs in the presence of a bromine atom instead of the dihydrofuran ring.
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid: This compound has a similar fluorophenyl group but is part of a pyrazole ring system.
The uniqueness of this compound lies in its combination of structural elements, which confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C18H16FNO4S |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
4-[4-(3-fluorophenyl)-2,2-dimethyl-5-oxofuran-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)16(11-6-8-14(9-7-11)25(20,22)23)15(17(21)24-18)12-4-3-5-13(19)10-12/h3-10H,1-2H3,(H2,20,22,23) |
Clé InChI |
ZEAODZDSCJJYFI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


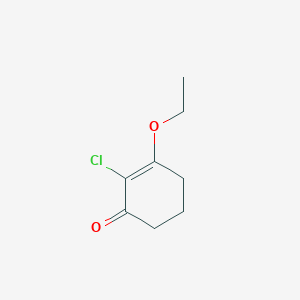

![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)



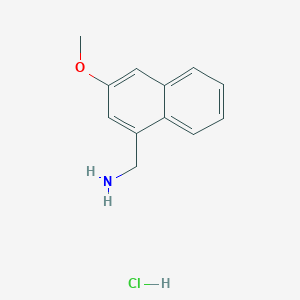
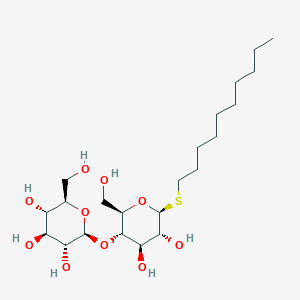
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
